molecular formula C24H26N2O6 B12167085 propyl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate

propyl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate

Cat. No.: B12167085
M. Wt: 438.5 g/mol
InChI Key: FULKVKRPEFGPJN-UHFFFAOYSA-N
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Description

Propyl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the class of benzazepine derivatives This compound is characterized by its unique structure, which includes a benzazepine core, a propyl ester group, and a substituted benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate typically involves multiple steps:

    Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving appropriate precursors such as ortho-substituted aromatic amines and ketones.

    Introduction of the Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

    Formation of the Propyl Ester: The propyl ester group is formed by esterification of the carboxylic acid with propanol in the presence of a catalyst such as sulfuric acid.

    Final Coupling: The final step involves coupling the benzazepine derivative with the substituted benzoate moiety using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, propyl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of propyl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The benzazepine core is known to interact with neurotransmitter receptors, potentially modulating their activity. The acetyl and benzoate groups may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • Propyl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may offer enhanced binding affinity and specificity for certain biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H26N2O6

Molecular Weight

438.5 g/mol

IUPAC Name

propyl 4-[[2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetyl]amino]benzoate

InChI

InChI=1S/C24H26N2O6/c1-4-11-32-24(29)16-5-7-19(8-6-16)25-22(27)15-26-10-9-17-12-20(30-2)21(31-3)13-18(17)14-23(26)28/h5-10,12-13H,4,11,14-15H2,1-3H3,(H,25,27)

InChI Key

FULKVKRPEFGPJN-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC

Origin of Product

United States

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